molecular formula C16H22N2O4 B5804291 isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate

isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate

Cat. No. B5804291
M. Wt: 306.36 g/mol
InChI Key: CJELCDCPFXBWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate, also known as IMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, this compound has been found to be effective against a range of plant pathogens, making it a potential alternative to traditional pesticides. In environmental science, this compound has been studied for its potential to remove pollutants from water and soil.

Mechanism of Action

The exact mechanism of action of isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer development. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth, as well as improve immune function. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. In plants, this compound has been shown to inhibit the growth of plant pathogens, leading to improved plant health and yield.

Advantages and Limitations for Lab Experiments

Isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate has several advantages as a research tool, including its potential applications in medicine, agriculture, and environmental science. However, there are also limitations to its use in lab experiments. This compound can be difficult and expensive to synthesize, and its mechanism of action is not fully understood. Additionally, the effects of this compound may vary depending on the specific cell or organism being studied, making it important to carefully design experiments to ensure accurate results.

Future Directions

There are several future directions for research on isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate. In the field of medicine, further studies are needed to fully understand the mechanisms of action of this compound and to determine its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In agriculture, research is needed to determine the optimal conditions for the use of this compound as a plant pathogen inhibitor, as well as its potential effects on non-target organisms. In environmental science, further studies are needed to determine the effectiveness of this compound in removing pollutants from water and soil, as well as its potential effects on ecosystems. Overall, the potential applications of this compound in various fields of scientific research make it an important area of study for future research.

Synthesis Methods

Isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate can be synthesized through a multi-step process that involves the reaction between 4-nitrophenyl isocyanate and isobutylamine, followed by the addition of morpholine and subsequent reduction of the nitro group to an amino group. The final product is obtained through the reaction between the amino group and ethyl chloroformate. The synthesis of this compound requires specialized equipment and expertise, and the process can be time-consuming and costly.

properties

IUPAC Name

2-methylpropyl N-[2-(morpholine-4-carbonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-12(2)11-22-16(20)17-14-6-4-3-5-13(14)15(19)18-7-9-21-10-8-18/h3-6,12H,7-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJELCDCPFXBWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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